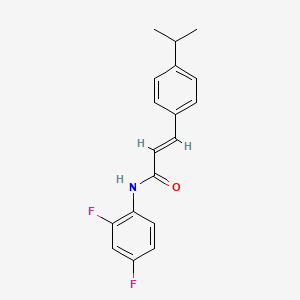

![molecular formula C9H14N4O2S B5719702 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including "2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine," involves multiple steps starting from basic pyrimidine structures or their analogs. These processes often involve cyclization, chlorination, and substitution reactions. For instance, derivatives have been synthesized through reactions with various piperazines, resulting in compounds with significant antibacterial activities (Matsumoto & Minami, 1975). Another method involves the synthesis from methyl 2-aminothiophene-3-carboxylate through cyclization and substitution processes (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed through various spectroscopic methods and X-ray crystallography. Detailed studies include the analysis of vibrational modes, molecular electronic structure, and intermolecular interactions, providing insights into the compound's molecular conformation and stability (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, reflecting its reactivity and potential applications. For example, SNAr reactions have been described for 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, showing chemoselectivity depending on the type of amine and base used (Baiazitov et al., 2013). These reactions are crucial for understanding the compound's chemical behavior and for developing new derivatives with specific properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, provide important information for the compound's handling and application in various fields. The crystalline structure and conformation of such compounds have been studied using X-ray crystallography, revealing their stable forms and intermolecular interactions (Naveen et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase signaling pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can include changes in cell behavior and potential anticancer activity .

Pharmacokinetics

Similar compounds have been shown to have promising pharmacokinetic properties, including good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells . This can lead to reduced inflammation and potential neuroprotective effects . Additionally, the compound can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Analyse Biochimique

Biochemical Properties

It has been found that 2-sulfonylpyrimidines, a class of compounds to which 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine belongs, can react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This suggests that this compound may interact with proteins and other biomolecules containing cysteine residues.

Molecular Mechanism

It is known that 2-sulfonylpyrimidines can undergo a reaction with cysteine residues in proteins, leading to the formation of stable S-heteroarylated adducts This suggests that this compound may exert its effects through covalent modification of proteins

Propriétés

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-16(14,15)13-7-5-12(6-8-13)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAQMHVKRHWMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

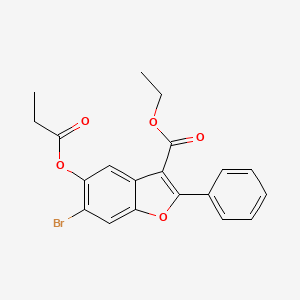

![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)

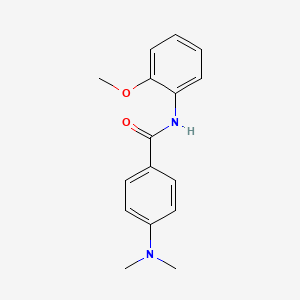

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)

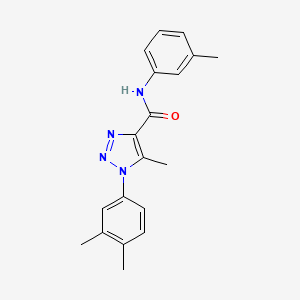

![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)

![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)